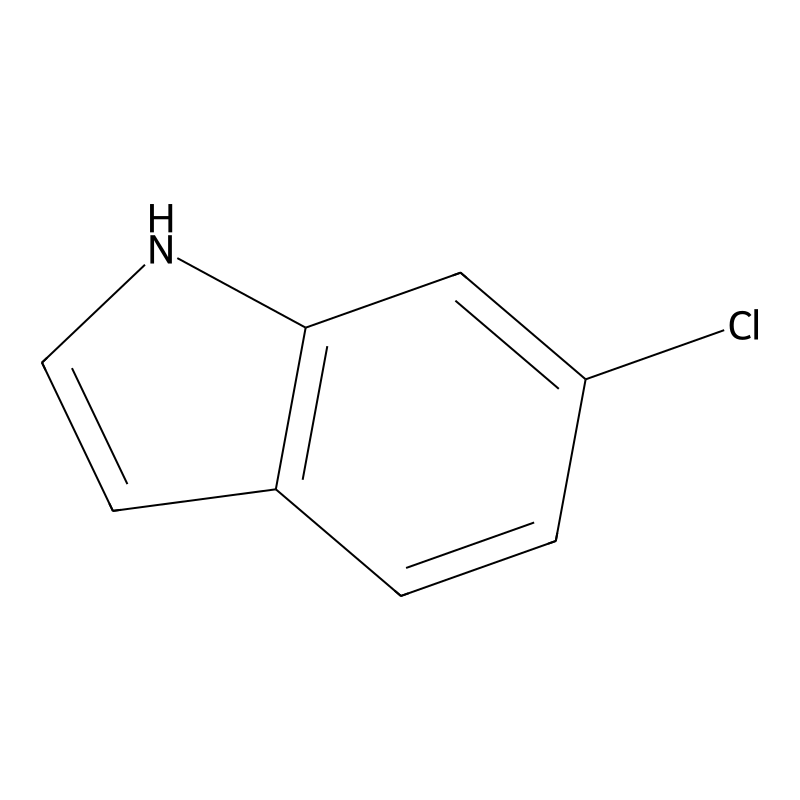

6-Chloroindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Chloroindole is a valuable building block in organic synthesis due to its reactive chlorine atom and the presence of the indole ring, a common structural motif found in many biologically active molecules. Researchers utilize 6-chloroindole as a starting material for the synthesis of various complex molecules, including:

- Pharmaceuticals: 6-Chloroindole serves as a precursor for the synthesis of several types of drugs, including anticonvulsants, anti-cancer agents, and anti-inflammatory compounds [].

- Natural Products: The indole ring is present in numerous natural products with diverse biological activities. 6-Chloroindole can be used to synthesize analogs of these natural products for studying their properties and potential applications [].

- Functional Materials: Researchers have explored the use of 6-chloroindole derivatives in the development of functional materials with diverse applications, such as organic light-emitting diodes (OLEDs) and organic solar cells [].

Medicinal Chemistry:

The presence of the chlorine atom in 6-chloroindole makes it a versatile tool for studying the structure-activity relationship (SAR) of various biologically active molecules. By selectively modifying the chlorine atom or other parts of the molecule, researchers can investigate how these changes affect the molecule's interaction with biological targets and its overall biological activity []. This knowledge is crucial for the development of new and improved drugs with enhanced efficacy and fewer side effects.

Analytical Chemistry:

-Chloroindole has been employed in analytical chemistry research for various purposes, including:

- Development of new analytical methods: Researchers have explored the use of 6-chloroindole derivatives as fluorescent probes for the detection of specific molecules in biological samples [].

- Environmental monitoring: 6-Chloroindole can be used as a marker compound for the presence of certain industrial pollutants in the environment [].

Material Science:

The unique properties of 6-chloroindole derivatives have attracted interest in material science research. These derivatives are being investigated for their potential applications in developing new materials with:

- Enhanced conductivity: Certain 6-chloroindole derivatives exhibit promising electrical conductivity properties, making them candidates for organic electronics applications [].

- Self-assembly properties: Some 6-chloroindole derivatives can self-assemble into well-defined structures, potentially leading to the development of novel materials with tailored functionalities [].

6-Chloroindole is a chlorinated derivative of indole, characterized by the presence of a chlorine atom at the 6-position of its indole structure. Its chemical formula is C₈H₆ClN, and it has a molecular weight of approximately 155.59 g/mol. The compound exhibits a pale yellow to brownish appearance and is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water . As a member of the indole family, 6-chloroindole retains the aromatic properties typical of indoles, making it a subject of interest in various chemical and biological studies.

- Electrophilic Substitution: The chlorine atom can be replaced or modified through electrophilic aromatic substitution reactions, allowing further functionalization.

- Nucleophilic Reactions: The nitrogen atom in the indole ring can act as a nucleophile, participating in reactions with electrophiles.

- Degradation Pathways: Studies have shown that 6-chloroindole can be generated through chlorination processes involving indoles and chlorine compounds .

Research indicates that 6-chloroindole exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in relation to its role as a precursor in the biosynthesis of various bioactive compounds. Additionally, it may possess antimicrobial properties, although detailed studies are still needed to fully elucidate its pharmacological effects .

Several methods exist for synthesizing 6-chloroindole:

- Chlorination of Indole: Direct chlorination of indole using chlorine gas or chlorinating agents under controlled conditions.

- Rearrangement Reactions: Certain synthetic pathways involve rearrangement reactions that yield 6-chloroindole from other indole derivatives.

- Biosynthetic Pathways: In nature, specific biosynthetic pathways can lead to the formation of 6-chloroindole from tryptophan via enzymatic processes .

6-Chloroindole finds applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of pharmacologically active compounds.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Material Science: Utilized in developing new materials with specific properties derived from its chemical structure.

Several compounds share structural similarities with 6-chloroindole. Here is a comparison highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Indole | C₈H₇N | Parent compound; lacks chlorine substitution. |

| 5-Chloroindole | C₈H₆ClN | Chlorine at the 5-position; different reactivity. |

| 7-Chloroindole | C₈H₆ClN | Chlorine at the 7-position; distinct properties. |

| 6-Bromoindole | C₈H₆BrN | Bromine instead of chlorine; different reactivity. |

Each compound's unique substitution pattern influences its chemical behavior and potential applications, making 6-chloroindole distinct due to its specific position of chlorination.

Molecular Architecture and Identifiers

6-Chloroindole belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The chlorine atom at position 6 introduces electronic effects that influence reactivity and intermolecular interactions. Key identifiers include:

- IUPAC Name: 6-Chloro-1H-indole

- SMILES: ClC1=CC=C2C=CNC2=C1

- InChIKey: YTYIMDRWPTUAHP-UHFFFAOYSA-N

- CAS: 17422-33-2

- EC Number: 241-449-4.

Physical and Spectral Characteristics

The compound crystallizes as a beige powder with a melting point of 87–90°C and a density of 1.1976 g/cm³. Its solubility in water is limited but enhanced in organic solvents like ethyl acetate and dichloromethane. Spectral data provide critical insights:

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant